

Thiabendazole-13C6 supplier and purchasing information

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Compound of Interest

Compound Name: Thiabendazole-13C6

Cat. No.: B12058620

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Thiabendazole-13C6: A Technical Guide for Researchers

This guide provides an in-depth overview of **Thiabendazole-13C6**, a stable isotope-labeled internal standard essential for quantitative analysis in research and drug development. It is intended for researchers, scientists, and professionals in drug development who require precise and accurate measurement of Thiabendazole in various matrices. This document outlines supplier information, purchasing details, a general experimental protocol for its use in mass spectrometry, and the key signaling pathways associated with the unlabeled compound.

Supplier and Purchasing Information

Thiabendazole-13C6 is available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes key purchasing information to aid in the selection of the most suitable product for your research needs. Please note that pricing information is generally not publicly available and requires logging into the supplier's website or requesting a quote.

| Supplier | Catalog Number (Example) | Unit Sizes Available | Purity (Chemical/Isotopic) | CAS Number |
|--------------------------------------|--------------------------|---------------------------|--|---------------|
| MedChemExpress | HY-B0263S1 | 1 mg, 5 mg, 10 mg | Not explicitly stated | 2140327-29-1 |
| Clearsynth | CS-W-00062 | 1 mg, 2.5 mg, 5 mg, 10 mg | Not explicitly stated | 2140327-29-1 |
| Pharmaffiliates | PA STI 082661 | mg, g, kg | High purity | Not available |
| LGC Standards | TRC-T344154-50MG | 50 mg (custom synthesis) | Not explicitly stated | 2140327-29-1 |
| Forenap | TRC-T344154-50mg | 50 mg | Not explicitly stated | Not available |
| Axios Research | AR-T03571 | Not explicitly stated | Not explicitly stated | 2140327-29-1 |
| Sigma-Aldrich (PESTANAL®) | 34572 | Not explicitly stated | Analytical Standard Grade | Not available |
| Simson Pharma | T1500002 | Custom Synthesis | Not explicitly stated | 2140327-29-1 |
| HPC Standards | 680142 | 10 mg | Not explicitly stated | 2140327-29-1 |
| Cambridge Isotope Laboratories, Inc. | CLM-8370-1.2 | 1.2 mL (100 µg/mL in ACN) | Chemical Purity: 98%, Isotopic Purity: 99% (ring- ¹³ C ₆) | Not available |
| WITEGA Laboratorien | BI002 | 10 mg, 25 mg | High Purity | Not available |

Experimental Protocol: Quantification of Thiabendazole using Thiabendazole-¹³C₆ Internal

Standard by LC-MS/MS

This section outlines a general procedure for the use of **Thiabendazole-13C6** as an internal standard for the accurate quantification of Thiabendazole in biological or environmental samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite of established methods and should be optimized for your specific matrix and instrumentation.^{[1][2][3][4][5]}

Materials and Reagents

- Thiabendazole analytical standard
- **Thiabendazole-13C6** internal standard
- HPLC-grade acetonitrile (ACN), methanol (MeOH), and water
- Formic acid or ammonium acetate (for mobile phase modification)
- Sample extraction solvents (e.g., ethyl acetate, acetonitrile)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) if necessary for sample cleanup
- Vortex mixer, centrifuge, evaporator

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiabendazole and **Thiabendazole-13C6** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions of Thiabendazole by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile/water mixture).
- Internal Standard Spiking Solution: Prepare a working solution of **Thiabendazole-13C6** at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.

Sample Preparation

- Sample Collection: Collect the matrix of interest (e.g., plasma, urine, tissue homogenate, water).
- Internal Standard Spiking: Add a precise volume of the **Thiabendazole-13C6** internal standard working solution to a known amount of the sample.
- Extraction:
 - Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers. Collect the organic layer.
 - Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample, wash with a weak solvent, and elute the analyte and internal standard with a stronger solvent (e.g., methanol).[\[1\]](#)[\[3\]](#)
- Evaporation and Reconstitution: Evaporate the collected extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

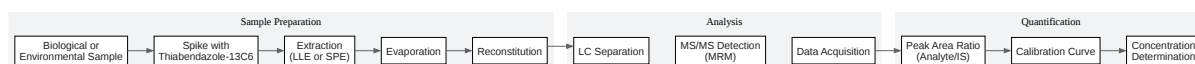
LC-MS/MS Analysis

- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5-10 μ L
- Mass Spectrometry Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI), Positive

- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Thiabendazole: Monitor the transition from the precursor ion (m/z 202) to a specific product ion.
 - **Thiabendazole-13C6**: Monitor the transition from the precursor ion (m/z 208) to a specific product ion.
- Optimize collision energy and other MS parameters for maximum signal intensity.

Data Analysis and Quantification

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the Thiabendazole to the **Thiabendazole-13C6** internal standard against the concentration of the Thiabendazole working standards.
- Quantification: Determine the concentration of Thiabendazole in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.^[4]



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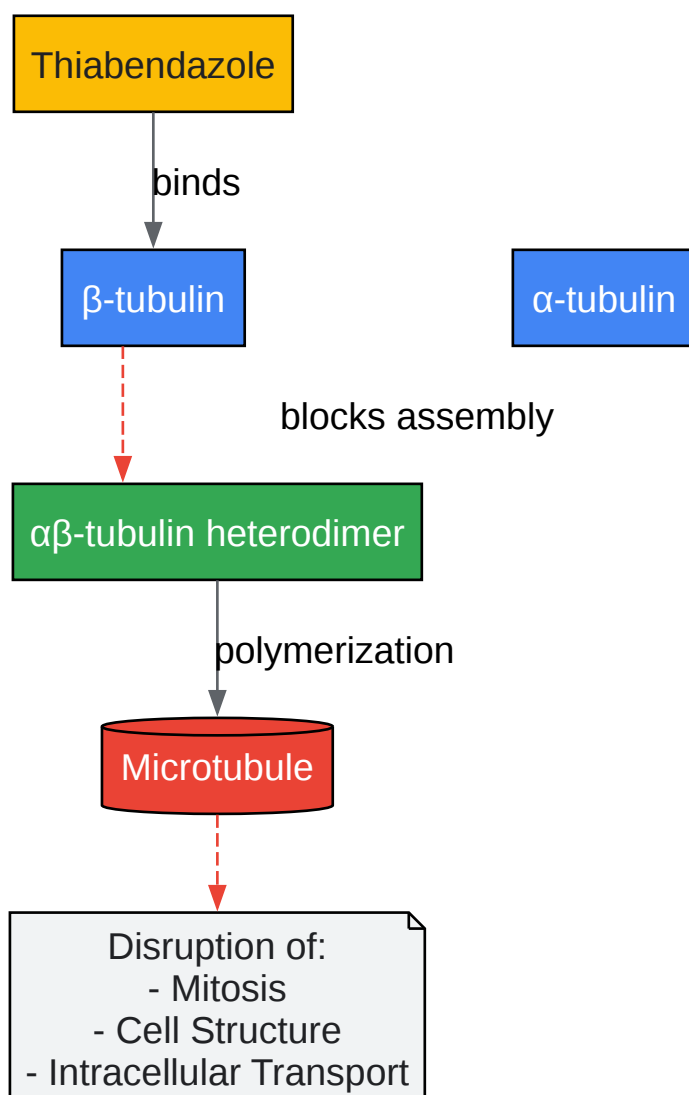
Caption: Experimental workflow for quantification using a stable isotope-labeled internal standard.

Signaling Pathways of Unlabeled Thiabendazole

While **Thiabendazole-13C6** is primarily used as an internal standard due to its chemical inertness, the unlabeled compound, Thiabendazole, has known biological activities. Understanding these mechanisms can provide context for studies involving this molecule.

Inhibition of Microtubule Polymerization

Thiabendazole, like other benzimidazoles, exerts its antifungal and anthelmintic effects by disrupting microtubule formation. It specifically binds to β -tubulin subunits, preventing their polymerization into microtubules.^{[6][7][8][9][10]} This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell structure. In the context of drug development, this mechanism has been explored for its potential as a vascular disrupting agent in cancer therapy.

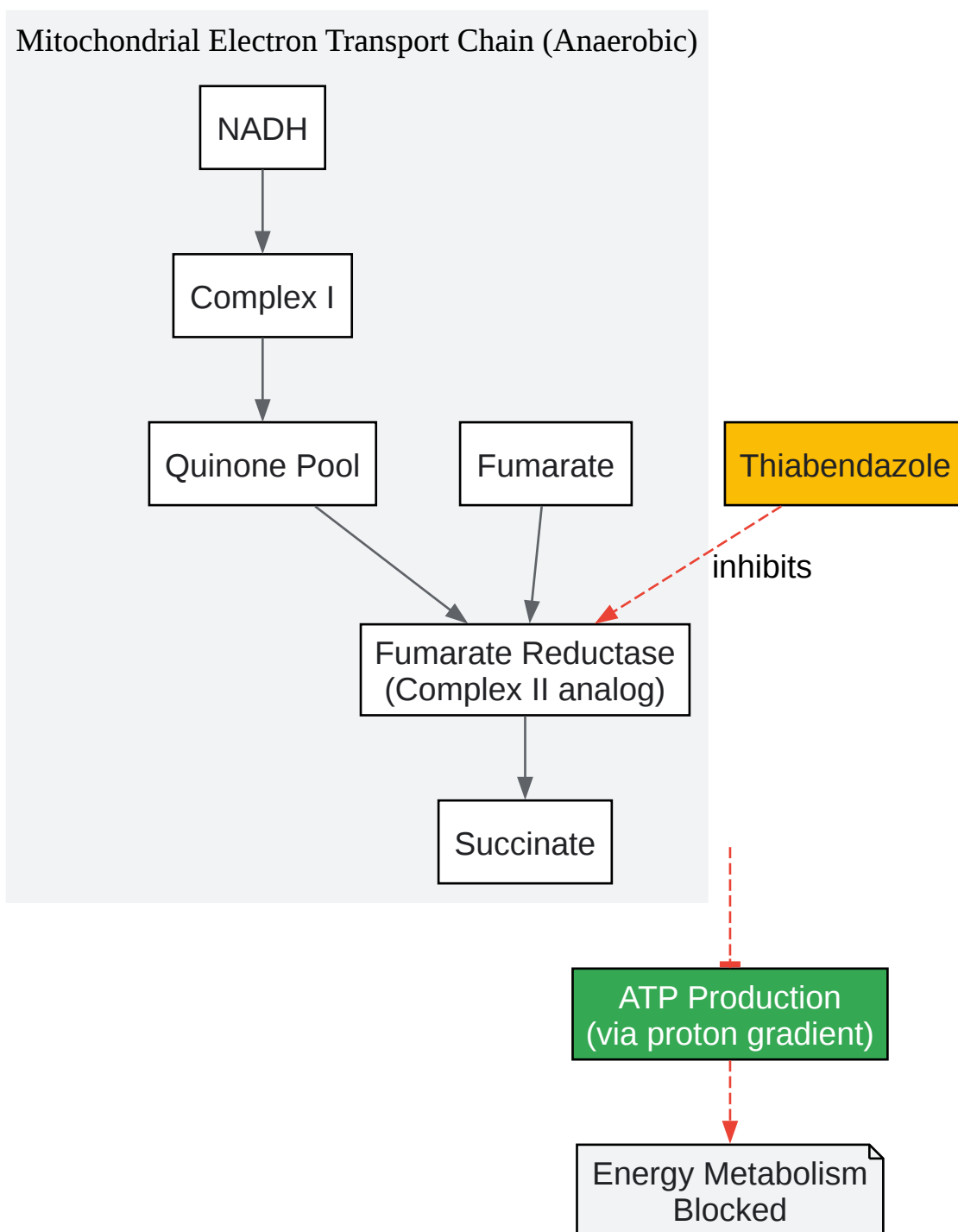


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Caption: Thiabendazole's inhibition of microtubule polymerization.

Inhibition of Fumarate Reductase in the Electron Transport Chain

Another key mechanism of action for Thiabendazole, particularly in helminths, is the inhibition of the mitochondrial enzyme fumarate reductase.^[11] This enzyme is crucial for anaerobic respiration in many parasitic worms, where it catalyzes the final step of the electron transport chain by reducing fumarate to succinate. By inhibiting fumarate reductase, Thiabendazole disrupts the parasite's energy metabolism, leading to its death.



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Caption: Inhibition of fumarate reductase by Thiabendazole.

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